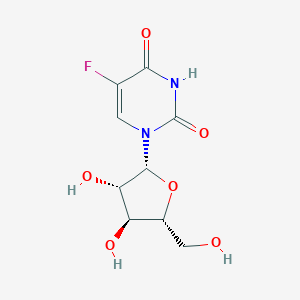

1-beta-D-Arabinofuranosyl-5-fluoro-(1H,3H)-pyrimidine-2,4-dione

Übersicht

Beschreibung

1-beta-D-Arabinofuranosyl-5-fluoro-(1H,3H)-pyrimidine-2,4-dione, also known as this compound, is a useful research compound. Its molecular formula is C9H11FN2O6 and its molecular weight is 262.19 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Arabinonucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

1-b-D-Arabinosyl-5-fluorouracil, also known as 5-fluorouracil (5-FU), is a chemotherapeutic agent primarily used to treat a wide variety of neoplasms . The primary targets of 5-FU are non-coding RNAs, which play a central role in determining the response of patients to 5-FU . These transcripts can affect cell response to 5-FU by modulating cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior .

Mode of Action

5-FU interacts with its targets by modulating the expression levels of microRNAs or long non-coding RNAs . This modulation can sensitize tumor cells to 5-FU treatment by affecting multiple biological signaling pathways such as Hippo/YAP, Wnt/β-catenin, Hedgehog, NF-kB, and Notch cascades .

Biochemical Pathways

The biochemical pathways affected by 5-FU include the Hippo/YAP, Wnt/β-catenin, Hedgehog, NF-kB, and Notch cascades . These pathways are crucial for cell behavior and response to 5-FU . The drug’s effect on these pathways can lead to changes in cell apoptosis, autophagy, and epithelial–mesenchymal transition .

Pharmacokinetics

It is known that the drug is widely used in the treatment of cancer . Over the past 20 years, increased understanding of the mechanism of action of 5-FU has led to the development of strategies that increase its anticancer activity . Despite these advances, drug resistance remains a significant limitation to the clinical use of 5-FU .

Result of Action

The result of 5-FU’s action is the inhibition of cancer-related pathways, leading to changes in cell behavior such as apoptosis, autophagy, and epithelial–mesenchymal transition . This can enhance the response of tumor cells to 5-FU treatment . Resistance to 5-fu remains a significant challenge .

Action Environment

It is known that the drug is widely used in the treatment of a variety of neoplasms . The effectiveness of 5-FU can be influenced by various factors, including the genetic makeup of the tumor cells, the presence of other drugs, and the patient’s overall health status .

Biochemische Analyse

Cellular Effects

It is hypothesized that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of 1-b-D-Arabinosyl-5-fluorouracil vary with different dosages in animal models

Biologische Aktivität

1-beta-D-Arabinofuranosyl-5-fluoro-(1H,3H)-pyrimidine-2,4-dione, commonly referred to as 5-fluorouracil arabinoside or Ara-FU, is a nucleoside analog derived from 5-fluorouracil (5-FU). This compound has garnered significant attention in the field of cancer therapy due to its biological activity and potential therapeutic applications. This article delves into its biological mechanisms, pharmacological properties, and clinical implications.

- Molecular Formula : C9H11FN2O6

- Molecular Weight : 262.19 g/mol

- CAS Number : 131-06-6

- Synonyms : 5-Fluoro-Ara-U, 1-(β-D-Arabinofuranosyl)-5-fluorouracil

The primary mechanism of action for this compound involves its incorporation into RNA and DNA during nucleic acid synthesis. This incorporation disrupts normal nucleotide metabolism and leads to the inhibition of DNA synthesis and repair. The compound exerts its effects through several key pathways:

- Inhibition of Thymidylate Synthase : By mimicking uracil, it interferes with the synthesis of thymidine monophosphate (dTMP), crucial for DNA replication.

- Induction of Apoptosis : The compound triggers apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.

- Modulation of MicroRNAs : Recent studies indicate that Ara-FU can modulate the expression levels of specific microRNAs involved in cancer progression and resistance to therapy .

Antitumor Activity

Numerous studies have demonstrated the antitumor efficacy of this compound against various cancer cell lines:

These findings highlight the compound's potent cytotoxic effects and its potential as a chemotherapeutic agent.

Case Studies

-

Clinical Case Study in Colorectal Cancer :

A clinical trial evaluated the efficacy of Ara-FU in combination with leucovorin in patients with advanced colorectal cancer. Results indicated a significant increase in overall survival rates compared to standard treatments alone, suggesting enhanced therapeutic benefits when used in combination. -

Combination Therapy with Other Agents :

In vitro studies have shown that combining Ara-FU with other chemotherapeutic agents like oxaliplatin enhances cytotoxicity against resistant cancer cell lines. This suggests potential for use in multi-drug regimens to overcome drug resistance .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and metabolism:

- Absorption : Rapidly absorbed following intravenous administration.

- Distribution : Widely distributed in tissues with a high affinity for rapidly dividing cells.

- Metabolism : Primarily metabolized by hepatic enzymes; metabolites include both active and inactive forms.

- Excretion : Renal excretion accounts for the elimination of both parent compound and metabolites.

Eigenschaften

IUPAC Name |

1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6+,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHIDNBAQOFJWCA-MNCSTQPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701288284 | |

| Record name | 1-β-D-Arabinofuranosyl-5-fluorouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701288284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131-06-6 | |

| Record name | 1-β-D-Arabinofuranosyl-5-fluorouracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Arabinofuranosyl-5-fluorouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-β-D-Arabinofuranosyl-5-fluorouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701288284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-β-D-arabinofuranosyl-5-fluoro-(1H,3H)-pyrimidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.554 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.